3-(3-methoxyphenoxy)benzoic acid

Overview

Description

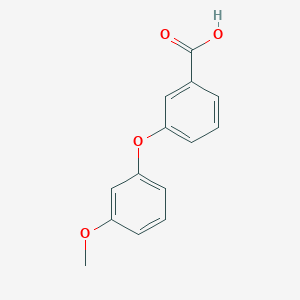

3-(3-methoxyphenoxy)benzoic acid is an organic compound with the molecular formula C14H12O4 It is a derivative of benzoic acid, where a methoxyphenoxy group is attached to the benzene ring

Mechanism of Action

Target of Action

3-(3-Methoxyphenoxy)benzoic acid, a derivative of 3-Phenoxybenzoic acid, primarily targets the Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) and Glucokinase . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .

Mode of Action

The compound exhibits agonist activity towards PPAR-γ, meaning it binds to this receptor and activates it . It also has the ability to activate glucokinase, thereby promoting the conversion of glucose to glucose-6-phosphate, a key step in glucose metabolism . Furthermore, it has been found to inhibit protein glycation , a process that can lead to the formation of harmful advanced glycation end products in the body.

Biochemical Pathways

The activation of PPAR-γ and glucokinase by this compound impacts several biochemical pathways. PPAR-γ activation influences lipid metabolism, glucose homeostasis, and inflammatory responses . The activation of glucokinase enhances glucose utilization and insulin secretion, playing a vital role in maintaining glucose homeostasis .

Result of Action

The activation of PPAR-γ and glucokinase by this compound can lead to improved lipid and glucose metabolism, potentially offering therapeutic benefits for conditions like diabetes . The inhibition of protein glycation can prevent the formation of harmful advanced glycation end products, which are implicated in aging and the development of degenerative diseases .

Biochemical Analysis

Biochemical Properties

3-(3-methoxyphenoxy)benzoic acid has been found to interact with various enzymes and proteins. For instance, a bacterial strain, Bacillus sp., was shown to degrade this compound, converting it into 3-(2-methoxyphenoxy) benzoic acid, protocatechuate, phenol, and 3,4-dihydroxy phenol . This suggests that this compound can participate in biochemical reactions involving these enzymes and proteins .

Cellular Effects

Some of its derivatives, such as 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation . These activities suggest that this compound may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not fully known. Its degradation by Bacillus sp. suggests that it may bind to certain enzymes, leading to enzyme activation or inhibition

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Bacillus sp. was shown to degrade 95.6% of 50 mg·L −1 this compound within 72 h in mineral salt medium (MSM) . This suggests that the compound may have a certain degree of stability and degradation over time .

Metabolic Pathways

The metabolic pathways involving this compound are not fully understood. It is known that Bacillus sp. can convert this compound into several other compounds, suggesting that it is involved in certain metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenoxy)benzoic acid typically involves the reaction of 3-bromophenol with 3-methoxybenzene boronic acid under bis(triphenylphosphine)palladium-catalyzed Suzuki conditions . This reaction yields diaryl derivatives, which can then be further processed to obtain the desired compound.

Industrial Production Methods

the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a common approach in the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Nucleophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Reagents like hydrogen bromide (HBr) and boron tribromide (BBr3) are used in demethylation reactions.

Major Products Formed

The major products formed from these reactions include hydroxy derivatives, quinones, and various substituted aromatic compounds .

Scientific Research Applications

3-(3-methoxyphenoxy)benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

3-Phenoxybenzoic acid: A primary metabolite of synthetic pyrethroid insecticides with similar structural features.

2-(3-methoxyphenoxy)benzoic acid: Another derivative with similar chemical properties.

Uniqueness

3-(3-methoxyphenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other similar compounds .

Biological Activity

3-(3-Methoxyphenoxy)benzoic acid is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a unique substitution pattern that enhances its chemical and biological properties. The presence of the methoxy group contributes to its lipophilicity, potentially influencing its interaction with biological targets.

1. Antioxidant Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in treating infections . The structural features of the compound facilitate interactions with microbial membranes, leading to disruption and cell death.

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a significant role in chronic inflammation and related diseases . This activity may be linked to its ability to modulate signaling pathways involved in inflammation.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain enzymes, including cathepsins B and L, which are involved in protein degradation pathways. Its interaction with these enzymes suggests a role in regulating proteostasis and cellular homeostasis .

- Cell Signaling Modulation : By influencing various signaling pathways, this compound can affect cellular responses to stressors, contributing to its antioxidant and anti-inflammatory activities .

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Antioxidant Activity : In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in human fibroblast cells, supporting its potential as an antioxidant agent .

- Antimicrobial Efficacy : A series of tests against common bacterial strains revealed that this compound inhibited growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Properties

IUPAC Name |

3-(3-methoxyphenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-11-5-3-7-13(9-11)18-12-6-2-4-10(8-12)14(15)16/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDBIRFJEPBPLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.